molecular formula C21H19N3O3S B2844396 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 873587-60-1

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2844396
CAS No.: 873587-60-1
M. Wt: 393.46
InChI Key: SYOJJQOIPVZXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring an imidazo[1,2-a]pyridine core linked to a substituted phenyl group via a sulfonamide bridge. The 2-methoxy-5-methyl substituents on the benzenesulfonamide moiety are critical for modulating solubility, metabolic stability, and target binding. This compound is hypothesized to exhibit kinase inhibitory or antimicrobial properties, based on structural parallels with other sulfonamide derivatives .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-15-6-11-19(27-2)20(13-15)28(25,26)23-17-9-7-16(8-10-17)18-14-24-12-4-3-5-21(24)22-18/h3-14,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOJJQOIPVZXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Annulation Using α-Bromoketones

A sequential protocol developed by Zhang et al. enables the synthesis of C3-sulfurized imidazo[1,2-a]pyridines via annulation of α-bromoketones, aminopyridines, and benzazol derivatives. While this method primarily targets sulfurized variants, its core mechanism—formation of C–N bonds through nucleophilic attack of aminopyridines on α-bromoketones—can be adapted for non-sulfurized analogues. Key advantages include:

  • High efficiency : Yields of 70–85% for imidazo[1,2-a]pyridines with diverse substituents.
  • Broad substrate scope : Tolerates electron-donating and electron-withdrawing groups on both ketone and pyridine components.

For the target compound, substituting α-bromoketones with α-bromo-4-nitrophenylacetophenone would introduce the para-substituted phenyl group required for subsequent amination.

Solvent- and Catalyst-Free Microwave-Assisted Synthesis

Kong et al. demonstrated a solvent-free method under microwave irradiation (65°C, 100 W), achieving imidazo[1,2-a]pyridines in 15 minutes with yields up to 90%. This approach eliminates the need for hazardous solvents and reduces energy consumption. Critical parameters include:

  • Microwave power : 100–150 W optimizes reaction kinetics without decomposition.
  • Temperature control : Maintaining 65°C prevents side reactions.

Applying this method to 2-amino-4-phenylpyridine and α-bromo-4-nitrophenylacetophenone would yield 2-(4-nitrophenyl)imidazo[1,2-a]pyridine, a key intermediate.

Aqueous Phase Synthesis Under Ambient Conditions

Chapman et al. reported a metal-free, aqueous synthesis of imidazo[1,2-a]pyridines at room temperature. This method utilizes water as a green solvent and achieves yields comparable to organic media (75–85%). For acid-sensitive substrates, this approach minimizes decomposition risks.

Functionalization of the Imidazo[1,2-a]pyridine Intermediate

Purification and Characterization

Post-reduction, the amine intermediate (2-(4-aminophenyl)imidazo[1,2-a]pyridine) is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Characterization involves:

  • ¹H NMR : Aromatic protons at δ 7.2–8.5 ppm, amine protons at δ 5.1–5.3 ppm.
  • HRMS : Molecular ion peak matching m/z 236.1184 (C₁₃H₁₁N₃).

Sulfonylation Reaction for Final Product Assembly

The sulfonamide group is introduced via reaction of 2-(4-aminophenyl)imidazo[1,2-a]pyridine with 2-methoxy-5-methylbenzenesulfonyl chloride . Standard conditions include:

  • Solvent : Dichloromethane or THF for solubility.
  • Base : Triethylamine (2 eq) to neutralize HCl.
  • Temperature : 0°C → 25°C over 12 hours to minimize side reactions.

Optimization Insights :

  • Stoichiometry : A 1.2:1 ratio of sulfonyl chloride to amine ensures complete conversion.
  • Workup : Aqueous NaHCO₃ wash removes excess sulfonyl chloride, followed by drying (MgSO₄) and solvent evaporation.

Comparative Analysis of Methodologies

Parameter One-Pot Annulation Microwave Synthesis Aqueous Synthesis
Yield 70–85% 80–90% 75–85%
Reaction Time 6–8 hours 15 minutes 2–4 hours
Solvent Use Toluene/EtOH Solvent-free Water
Scalability Pilot-scale feasible Limited by microwave Industrially viable

The microwave method offers the shortest reaction time, while aqueous synthesis aligns with green chemistry principles. For large-scale production, one-pot annulation balances yield and cost.

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide-Based Therapeutics

Phenylthiazolyl Benzenesulfonamides (e.g., Compound 5a from )
  • Structure : Features a thiazole ring instead of imidazopyridine.
  • Activity : Demonstrated Sphingosine Kinase 1 (SphK1) inhibitory activity, with IC₅₀ values in the micromolar range .
  • Key Differences :
    • The imidazo[1,2-a]pyridine core in the target compound may enhance π-π stacking interactions with kinase ATP-binding pockets compared to thiazole derivatives.
    • The 2-methoxy-5-methyl groups in the target compound likely improve metabolic stability over the 4-isopropyl substituent in 5a, which may increase susceptibility to oxidative metabolism.
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide ()
  • Structure : Replaces the sulfonamide group with a hexanamide chain.
  • The hexanamide chain may confer higher lipophilicity, reducing aqueous solubility.
Pyrimidinyl Sulfonamides (e.g., )
  • Example: N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide.
  • Comparison: The diethylamino group in the pyrimidine ring may enhance membrane permeability but could introduce off-target interactions. The target compound’s imidazopyridine core may offer superior selectivity for kinases or GPCRs over pyrimidine-based scaffolds .

Substituent Effects on Pharmacological Properties

Table 1: Substituent Comparison Across Sulfonamide Derivatives
Compound Core Heterocycle Substituents on Benzene Ring Key Functional Group Hypothesized Impact
Target Compound Imidazo[1,2-a]pyridine 2-methoxy, 5-methyl Sulfonamide Enhanced kinase binding, metabolic stability
5a () Thiazole 4-isopropyl Sulfonamide Moderate SphK1 inhibition, higher lipophilicity
N-(4-{[...]phenyl)hexanamide Imidazo[1,2-a]pyrimidine None Hexanamide Reduced target affinity, increased lipophilicity
Compound Pyrimidine 5-methoxy, 2,4-dimethyl Sulfonamide Potential for off-target interactions

Patent-Derived Analogues ()

  • Example : 1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine.
  • Comparison :
    • The nitro and chloro groups in the patent compound may confer antibacterial activity but increase toxicity risks.
    • The target compound’s sulfonamide group and absence of nitro substituents likely reduce cytotoxicity while maintaining efficacy .

Biological Activity

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 372.45 g/mol

This compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as:

  • Anticancer Agent : The compound exhibits inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Activity : It has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains.

The mechanisms through which this compound exerts its biological effects include:

  • NF-κB Inhibition : The compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. In vitro studies reported an IC50 value indicating significant inhibition of NF-κB activity.
  • Apoptosis Induction : Research indicates that the compound can activate apoptotic pathways in cancer cells, leading to increased cell death.

1. Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Induction of apoptosis
A549 (Lung)10NF-κB pathway inhibition
HeLa (Cervical)12Cell cycle arrest

2. Anti-inflammatory Effects

In a model of acute inflammation, the compound was administered to rats, resulting in a significant reduction in inflammatory markers such as TNF-α and IL-6. The following data illustrates the reduction in cytokine levels:

CytokineControl (pg/mL)Treated (pg/mL)% Reduction
TNF-α2008060%
IL-61505066.67%

3. Antimicrobial Activity

Preliminary assays against various bacterial strains showed that the compound displayed notable antimicrobial activity, particularly against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Q & A

Q. What synthetic methodologies are optimal for preparing N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Key steps : (i) Coupling of imidazo[1,2-a]pyridine derivatives with sulfonamide precursors via Buchwald-Hartwig or Ullmann reactions. (ii) Optimization of solvent systems (e.g., DMF, THF) and catalysts (e.g., Pd(PPh₃)₄, CuI) to enhance yield .
  • Purity control : Use flash chromatography or recrystallization to achieve >95% purity. Monitor reactions via TLC and confirm structures using 1H^1H/13C^{13}C-NMR and HRMS .

Q. How can structural ambiguities in the compound be resolved experimentally?

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding interactions (e.g., sulfonamide S=O groups) .
  • Spectroscopic analysis : 1H^1H-NMR coupling constants reveal substituent orientation (e.g., methoxy vs. methyl groups). IR spectroscopy confirms sulfonamide S=O stretches (~1350 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition : Use fluorescence polarization assays for kinases or cyclooxygenase-2 (COX-2) inhibition, referencing structurally similar imidazo[1,2-a]pyridine sulfonamides .
  • Antimicrobial testing : Perform broth microdilution assays against Trypanosoma brucei or Plasmodium falciparum (IC50_{50} values <10 μM indicate high potency) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the methoxy group with ethoxy or halogen substituents to assess electronic effects on target binding .
  • Heterocycle variation : Substitute imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyrimidine to evaluate steric and π-π stacking contributions .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Dock the compound into COX-2 (PDB: 5KIR) or trypanothione reductase (PDB: 6H5F) using AutoDock Vina. Focus on sulfonamide interactions with catalytic residues .
  • MD simulations : Simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds (e.g., between sulfonamide and Arg513 in COX-2) .

Q. How to address contradictions in biological activity data across studies?

  • Case example : If IC50_{50} values for antitrypanosomal activity vary between labs:
    • Replicate assays : Use standardized parasite strains (e.g., T. b. brucei Lister 427) and ATP-based viability assays .
    • Control variables : Test compound stability in assay media (pH 7.4, 37°C) via LC-MS to rule out degradation .

Q. What experimental approaches validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding to COX-2 by heating lysates (37–65°C) and quantifying protein aggregation via Western blot .
  • CRISPR knockouts : Compare activity in wild-type vs. COX-2/^{-/-} cell lines to establish target specificity .

Q. How to optimize pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Formulate with cyclodextrins or PEGylated nanoparticles .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Halflife >2 hours suggests suitability for oral dosing .

Key Research Gaps

  • In vivo efficacy : Limited data on oral bioavailability and toxicity profiles in animal models .
  • Off-target effects : Unclear if sulfonamide moiety interacts with carbonic anhydrases or serum albumin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.